4-(4-cyanophenyl)-1H-1,2,3-triazole-5-carbonitrile
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Description
4-(4-cyanophenyl)-1H-1,2,3-triazole-5-carbonitrile is a useful research compound. Its molecular formula is C10H5N5 and its molecular weight is 195.185. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Diversification
5-(4-cyanophenyl)-2H-triazole-4-carbonitrile and related compounds are synthesized and diversified for various applications. For instance, Savegnago et al. (2016) synthesized phenylselanyl-1H-1,2,3-triazole-4-carbonitriles with antioxidant properties. These compounds were synthesized using a reaction between azidophenyl phenylselenides and α-keto nitriles. The synthesized compounds displayed significant in vitro antioxidant activity, with 5-phenyl-1-(2-(phenylselanyl)phenyl)-1H-1,2,3-triazole-4-carbonitrile exhibiting the highest effect (Savegnago et al., 2016).
Antimicrobial Activities
Novel derivatives of triazole-4-carbonitrile have been synthesized and evaluated for their antimicrobial activities. Al‐Azmi and Mahmoud (2020) described the successful synthesis of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives. These compounds were tested as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Structural Characterization and Analysis
The structural characterization of triazole-4-carbonitrile derivatives is an important area of research. Al‐Azmi et al. (2021) conducted a study on the synthesis and structural characterization of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles. They used various spectroscopic methods and X-ray diffraction for structural confirmation (Al‐Azmi et al., 2021).
Synthesis of Novel Heterocycles
Ranjbar‐Karimi et al. (2010) focused on the synthesis of new heterocyclic compounds, including 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles. These compounds were synthesized using a three-component condensation process and characterized by various spectroscopic methods (Ranjbar‐Karimi et al., 2010).
Catalytic Applications
Ponpandian and Muthusubramanian (2012) discovered that sodium azide can catalyze Knoevenagel condensation between aromatic aldehyde and cyano compounds. This led to an efficient synthesis of 4,5-disubstituted 1,2,3-(NH)-triazoles, including 5-aryl-2H-1,2,3-triazole-4-carbonitrile derivatives (Ponpandian & Muthusubramanian, 2012).
Properties
IUPAC Name |
5-(4-cyanophenyl)-2H-triazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N5/c11-5-7-1-3-8(4-2-7)10-9(6-12)13-15-14-10/h1-4H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZLVVBXKVLEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NNN=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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